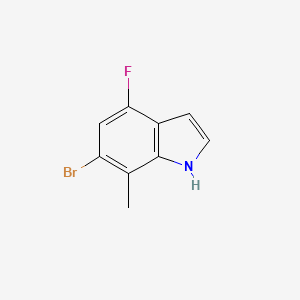

6-bromo-4-fluoro-7-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry and Material Sciences

The indole ring system is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. wisdomlib.orgderpharmachemica.comnumberanalytics.com Its prevalence stems from its versatile chemical nature, which allows for diverse biological interactions and the construction of complex molecular architectures. numberanalytics.combohrium.com In medicinal chemistry, the indole scaffold is a key component in numerous approved drugs, including treatments for migraines, cancer, and inflammation. derpharmachemica.commdpi.com The ability of the indole nitrogen to act as a hydrogen bond donor and the electron-rich nature of the pyrrole (B145914) ring facilitate interactions with a multitude of biological targets. creative-proteomics.comnih.gov

Beyond its pharmaceutical importance, the indole nucleus is integral to material sciences. Indole-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), showcasing their potential in electronic applications. numberanalytics.com The tunable electronic properties of indole derivatives, achieved through strategic substitution, allow for the design of materials with specific optical and conducting characteristics. researchgate.net Furthermore, the indole scaffold's presence in essential biomolecules like the amino acid tryptophan underscores its fundamental role in biological systems. creative-proteomics.comsafrole.com

Overview of Halogenated and Alkyl-Substituted Indole Derivatives in Advanced Chemical Research

The introduction of halogen atoms and alkyl groups onto the indole scaffold significantly modulates its physicochemical and biological properties. Halogenation, particularly with bromine and fluorine, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov The position of the halogen substituent is crucial; for instance, bromine at the C5 or C6 position of the indole ring has been shown to improve the potency of certain kinase inhibitors. nih.gov Fluorinated indoles are also of significant interest in drug design and for applications in positron emission tomography (PET). nih.govresearchgate.net

Research Context for 6-Bromo-4-fluoro-7-methyl-1H-indole within Heterocyclic Synthesis

The compound this compound emerges from the rich field of heterocyclic synthesis, where the construction of complex, functionalized ring systems is a primary objective. The synthesis of such polysubstituted indoles often requires multi-step sequences and the use of advanced synthetic methodologies. acs.orgacs.org The specific substitution pattern of a bromine atom at the 6-position, a fluorine atom at the 4-position, and a methyl group at the 7-position presents a unique synthetic challenge and results in a molecule with a distinct electronic and steric profile.

This particular arrangement of substituents suggests its potential as an intermediate in the synthesis of more complex molecules, possibly for pharmaceutical or agrochemical applications. The presence of both a bromine and a fluorine atom offers multiple points for further chemical modification, such as cross-coupling reactions at the bromine-bearing carbon. The study of such molecules contributes to the broader understanding of structure-activity relationships within the vast chemical space of substituted indoles.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWGWBUZBOOZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1NC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694634 | |

| Record name | 6-Bromo-4-fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-57-6 | |

| Record name | 6-Bromo-4-fluoro-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 4 Fluoro 7 Methyl 1h Indole and Analogous Halogenated Methylindoles

Retrosynthetic Analysis and Strategic Disconnections for Complex Indole (B1671886) Derivatives

A retrosynthetic analysis of 6-bromo-4-fluoro-7-methyl-1H-indole reveals several potential disconnection points. The strategic choice of these disconnections is paramount in designing a convergent and efficient synthesis, taking into account the directing effects of the substituents and the compatibility of reaction conditions.

Disconnection of Carbon-Halogen Bonds

A primary consideration in the retrosynthesis of halogenated indoles is the timing and method of halogen introduction. The carbon-halogen bonds, specifically the C-Br and C-F bonds in the target molecule, can be disconnected to reveal a simpler, non-halogenated indole precursor. This strategy allows for the construction of the core indole ring system first, followed by selective halogenation.

The introduction of halogens can be achieved through electrophilic halogenating agents. For instance, bromination can be accomplished using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this halogenation is heavily influenced by the electronic properties of the existing substituents on the indole ring. In some cases, a one-pot synthesis can be employed where the indole is generated and subsequently halogenated in the same reaction vessel.

An alternative to direct halogenation involves the use of a pre-functionalized starting material where the halogen is already in place on the aniline (B41778) or corresponding precursor prior to indole ring formation. This approach can offer better control over regiochemistry, particularly for less reactive positions.

| Disconnection Strategy | Precursor | Reagents for Halogenation | Key Considerations |

| C-Br Disconnection | 4-fluoro-7-methyl-1H-indole | NBS, Br₂ | Regioselectivity, potential for over-halogenation |

| C-F Disconnection | 6-bromo-7-methyl-1H-indole | Electrophilic fluorinating agents | Often challenging due to the high reactivity of fluorinating agents |

| Pre-functionalized Aniline | Substituted aniline with Br and F | - | Availability and synthesis of the aniline precursor |

Strategic Introduction of the Methyl Group at C7

The C7-methyl group is another key feature of the target molecule. Its introduction can be approached in two main ways: either by starting with a precursor that already contains the methyl group or by a C-H functionalization reaction on a pre-formed indole.

Starting with a pre-methylated precursor, such as 2,6-dimethylaniline (B139824) or a derivative thereof, is a common strategy. This aniline can then be elaborated into the indole ring through various classical methods. For instance, 7-methylindole (B51510) can be prepared from 2,6-dimethylformanilide through reaction with potassium ethoxide. wikipedia.org

Alternatively, late-stage C-H methylation at the C7 position of a pre-existing indole offers a more convergent approach. This has been an area of intense research, with methods involving directing groups to achieve high regioselectivity. researchgate.net For example, a phosphine-based directing group on the indole nitrogen can facilitate palladium-catalyzed C7 methylation. researchgate.net Other strategies for C7 functionalization include borylation followed by cross-coupling reactions, which can also be used to introduce a methyl group. acs.orgacs.orgresearchgate.net

| Introduction Strategy | Precursor/Intermediate | Method | Key Considerations |

| Pre-methylated Precursor | 2,6-dimethylaniline derivative | Classical indole synthesis | Availability and synthesis of the aniline precursor |

| Late-stage C-H Methylation | 6-bromo-4-fluoro-1H-indole | Directing group-assisted C-H activation | Compatibility with existing halogens, removal of directing group |

| Borylation/Cross-Coupling | 7-Borylated-6-bromo-4-fluoro-1H-indole | Suzuki or other cross-coupling | Multi-step process, availability of boronic acid/ester |

Classical and Modern Approaches to Indole Core Construction for Substituted Derivatives

The construction of the indole core itself is a central aspect of the synthesis. Several classical and modern methods can be adapted for the preparation of highly substituted indoles like this compound.

Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. bhu.ac.inwikipedia.orgbyjus.com For the synthesis of the target molecule, a suitably substituted phenylhydrazine, such as (3-bromo-5-fluoro-2-methylphenyl)hydrazine, would be required.

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a -sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgyoutube.com The nature and position of the substituents on the phenylhydrazine can significantly influence the reaction's efficiency and the stability of the intermediates. youtube.com Electron-withdrawing groups, such as fluorine and bromine, can hinder the reaction. youtube.com

A significant advantage of the Fischer synthesis is the potential for a one-pot reaction where the phenylhydrazine and carbonyl compound are reacted directly under indolization conditions without isolating the intermediate hydrazone. byjus.com

| Starting Materials | Key Transformation | Conditions | Potential Challenges |

| Substituted Phenylhydrazine and Aldehyde/Ketone | -Sigmatropic rearrangement | Acidic (Brønsted or Lewis acids) | Synthesis of the required substituted phenylhydrazine, influence of electron-withdrawing groups |

Modifications of Reissert Indole Synthesis

The Reissert indole synthesis offers another classical route, starting from an ortho-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.orgyoutube.com To synthesize this compound via this method, a potential starting material would be 1-bromo-5-fluoro-2,3-dimethyl-4-nitrobenzene.

The key steps involve the condensation of the o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate, followed by reductive cyclization. wikipedia.org The reduction of the nitro group to an amine, which then cyclizes onto the adjacent ketone, is a crucial transformation. youtube.com This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can then be decarboxylated if desired. wikipedia.org

| Starting Materials | Key Transformation | Conditions | Potential Challenges |

| Substituted o-Nitrotoluene and Diethyl Oxalate | Reductive cyclization | Base-catalyzed condensation followed by reduction (e.g., Zn/acetic acid) | Synthesis of the polysubstituted o-nitrotoluene, harsh reaction conditions |

Palladium-Catalyzed Cyclization Strategies, including Larock Indole Synthesis

Modern synthetic methods, particularly those catalyzed by palladium, have revolutionized indole synthesis, offering milder conditions and broader substrate scope. The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgub.edusynarchive.comorgsyn.org

For the target molecule, a plausible Larock approach would involve the reaction of 2-amino-3-bromo-5-fluoro-6-methyliodobenzene with an appropriate alkyne. The reaction mechanism typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination. ub.edu The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and regioselectivity, especially with highly substituted and electronically demanding substrates. rsc.org Modifications to the Larock protocol have been developed to accommodate less reactive ortho-bromoanilines and ortho-chloroanilines. wikipedia.org

| Starting Materials | Key Transformation | Conditions | Potential Challenges |

| Substituted o-Haloaniline and Alkyne | Palladium-catalyzed heteroannulation | Pd catalyst (e.g., Pd(OAc)₂), base, and often a chloride source | Synthesis of the polysubstituted o-haloaniline, regioselectivity with unsymmetrical alkynes |

Variants of Madelung Synthesis for Substituted Indoles

The Madelung synthesis, first reported in 1912, is a classic method for preparing indoles via the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org While effective, the traditionally harsh reaction conditions (e.g., sodium ethoxide at 200–400 °C) limit its application for sensitive or complex substrates. wikipedia.org Consequently, several modifications have been developed to improve the versatility and mildness of this reaction, making it more suitable for synthesizing highly substituted indoles.

A significant advancement is the Madelung-Houlihan variation , which employs stronger, non-nucleophilic bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (B95107) (THF). wikipedia.org This modification allows the cyclization to proceed at much lower temperatures, often ranging from -20 °C to room temperature, thereby accommodating a wider array of functional groups that would not survive the classical high-temperature conditions. wikipedia.org

Another important variant is the Smith-modified Madelung synthesis . This approach utilizes organolithium reagents that react with 2-alkyl-N-trimethylsilyl anilines and non-enolizable esters. wikipedia.org The resulting N-lithioketamine intermediate undergoes an intramolecular heteroatom Peterson olefination to form an indolinine, which then tautomerizes to the final 2-substituted indole. wikipedia.org

The efficiency of the Madelung synthesis is also influenced by the electronic nature of the substituents. The presence of electron-withdrawing groups on the aniline ring can significantly lower the required reaction temperature by increasing the acidity of the benzylic protons, facilitating the initial deprotonation step. wikipedia.orgresearchgate.net This principle is critical when designing syntheses for indoles bearing electron-withdrawing halogen atoms.

Table 1: Variants of the Madelung Indole Synthesis

| Variant | Base(s) | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Classical Madelung | NaOEt, KOEt | Hexane, THF | 200–400 | High-temperature intramolecular cyclization of N-phenylamides. wikipedia.org |

| Madelung-Houlihan | BuLi, LDA | THF | -20 to 25 | Enables reaction under significantly milder conditions. wikipedia.org |

| Smith Modification | Organolithiums | - | - | Reacts 2-alkyl-N-silyl anilines with esters to form 2-substituted indoles. wikipedia.org |

| EWG-Assisted | Varies | Varies | ~25 | Electron-withdrawing groups on the aniline facilitate cyclization at lower temperatures. wikipedia.org |

Cascade Reactions and Multi-component Approaches for Functionalized Indoles

Cascade reactions and multi-component reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple precursors in a single pot. acs.orgrsc.org These methods are particularly powerful for constructing the functionalized indole core, as they can rapidly build molecular complexity and introduce multiple substituents in a controlled manner. rsc.orgresearchgate.net

Cascade reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, without the need for isolating intermediates. researchgate.net For indole synthesis, these can be initiated by various catalysts. For example, iridium(III)-catalyzed double C-H bond alkynylation can produce 2,4-dialkynyl indoles, demonstrating the power of cascade processes to functionalize specific positions on the indole ring. nih.gov Other discovered cascade reactions involve the reaction of nitrones and allenes to rapidly generate diverse indole derivatives. nih.govacs.org

Multi-component reactions (MCRs) combine three or more starting materials in a one-pot process to form a product that contains portions of all reactants. acs.orgrsc.org The indole nucleus is a common participant in MCRs. acs.orgnih.gov Noteworthy MCRs involving indoles include:

Petasis Boronic Acid-Mannich Reaction: Indoles can act as the amine component in this reaction, reacting with glyoxylic acid and boronic acids to form α-substituted indole carboxylic acids. acs.org

Ugi Reaction: While less common, isocyanide-based Ugi-type reactions have been applied to the synthesis of complex heterocyclic systems derived from indoles. researchgate.net

Indole-fused Heterocycle Assembly: A unique MCR allows for the modular assembly of indole-fused seven-membered heterocycles by reacting an indole, formaldehyde, and an amino hydrochloride. rsc.orgnih.gov

These advanced one-pot strategies provide powerful and convergent pathways to highly functionalized indoles that would be difficult to access through traditional linear synthetic routes. rsc.org

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the indole nucleus, particularly on the benzene (B151609) ring (positions C4, C5, C6, and C7), is a significant synthetic challenge. The pyrrole (B145914) moiety is inherently more electron-rich and thus more susceptible to electrophilic attack, making it difficult to modify the carbocyclic ring without first protecting or deactivating the pyrrole ring. acs.orgnih.gov Overcoming this challenge requires carefully designed strategies that can direct reactions to a specific C-H bond on the six-membered ring.

Selective Bromination at C6

The synthesis of 6-bromoindoles is of great interest as this motif is present in numerous marine natural products with biological activity. researchgate.net Direct bromination of a simple indole typically results in a mixture of products, with substitution occurring at the more reactive pyrrole ring positions. Therefore, achieving selective bromination at the C6 position necessitates strategies that control the innate reactivity of the indole ring.

Common reagents for electrophilic bromination include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govmdpi.com The choice of solvent and reaction conditions is critical for controlling selectivity. For the targeted C6-bromination of deactivated indole precursors, non-polar solvents like carbon tetrachloride (CCl₄) are often employed. researchgate.netnih.gov The reaction temperature can also be controlled to modulate reactivity; for instance, carrying out the reaction at 0 °C or below can help minimize side reactions. mdpi.com

The most effective strategy for directing bromination to the C6 position involves the use of precursors bearing electron-withdrawing groups (EWGs). researchgate.netnih.gov These groups serve to deactivate the indole ring towards electrophilic attack, particularly at the N1, C2, and C3 positions. This deactivation diminishes the reactivity difference between the pyrrole and benzene rings, allowing functionalization to occur on the latter.

A definitive example is the regioselective C6-bromination of methyl indolyl-3-acetate. researchgate.netnih.gov In this approach, EWGs (carbomethoxy groups) are first installed at the N1 and C8 positions (of a cyclized intermediate). This dual deactivation effectively shields the pyrrole ring and directs the electrophilic attack of bromine (using Br₂ in CCl₄) to the C6 position with high selectivity. The directing groups can then be removed to furnish the desired 6-bromoindole (B116670) product. researchgate.netnih.gov

Table 2: Example of Regioselective C6-Bromination

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|

More recent methods have also explored transition-metal catalysis. For example, ruthenium-catalyzed C-H alkylation has been directed to the C6 position by employing a pyrimidinyl directing group on the indole nitrogen, in conjunction with an ancillary ester group at C3. acs.org Such directing-group strategies are a cornerstone of modern regioselective C-H functionalization. frontiersin.orgnih.gov

Electrophilic Fluorination at C4

The direct functionalization of the indole C4 position is notoriously difficult due to its low intrinsic nucleophilic reactivity compared to other positions on the ring. acs.orgnih.gov Achieving selective electrophilic fluorination at C4 is therefore a formidable challenge that almost invariably requires the use of a directing group to steer the reaction to the desired site.

Modern approaches rely heavily on transition-metal-catalyzed C-H activation. A notable strategy involves the use of a removable directing group at the C3 position. For instance, a palladium(II) catalyst can direct the C4-fluoroalkylation of indoles when a suitable directing group is present at C3. nih.gov This highlights a common theme in C4-functionalization: the installation of a temporary tether that brings a metal catalyst into proximity of the C4-H bond, enabling its activation.

Other strategies for C4-functionalization that could conceptually be adapted for fluorination include:

π-Complexation: The benzene ring of an N-silyl indole can be coordinated to a strongly electron-withdrawing metal fragment, such as chromium tricarbonyl (–Cr(CO)₃). This complexation increases the kinetic acidity of the aromatic C-H bonds, allowing for regioselective deprotonation at C4 with a strong base, followed by quenching with an electrophile. nih.gov

Rhodium(III) Catalysis: Using a trifluoroacetyl directing group at C3 has been shown to enable the rhodium-catalyzed C4-alkenylation of indoles. nih.gov

Direct electrophilic fluorination at C4 without a directing group is not a well-established process. The successful synthesis of 4-fluoroindoles typically proceeds through multi-step sequences starting from pre-functionalized benzene derivatives, which are then used to construct the indole ring, as seen in some Leimgruber-Batcho approaches. guidechem.com This underscores the necessity of strategic C-H activation and directing group effects for achieving this specific substitution pattern.

Table 3: Selected Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzoyl-o-toluidine |

| 2-phenylindole |

| Methyl indolyl-3-acetate |

| Methyl 6-bromoindolyl-3-acetate |

| N-bromosuccinimide (NBS) |

| n-butyllithium (BuLi) |

| lithium diisopropylamide (LDA) |

| formaldehyde |

| glyoxylic acid |

Methods for C7-Methyl Group Introduction

The introduction of a methyl group at the C7 position of the indole ring is another key synthetic step. This can be accomplished through various methods, including building the indole ring from a pre-methylated starting material or by direct methylation of an indole intermediate.

A robust method for synthesizing 7-methylindoles is to begin with a starting material that already contains the methyl group in the desired position. For example, the Fischer indole synthesis, a widely used method for preparing indoles, can be employed. bhu.ac.inrsc.org This reaction involves the cyclization of an arylhydrazone, which can be prepared from a commercially available or synthesized 2-methyl-substituted aniline derivative. bhu.ac.in

Another classical method that can be adapted for this purpose is the Madelung synthesis, which involves the base-catalyzed cyclization of an N-acyl-o-toluidine. bhu.ac.insciforum.net By using a starting material with the methyl group ortho to the amino group, a 7-methylindole can be formed. Modern variations of the Madelung reaction utilize milder conditions, making it applicable to a wider range of substrates. bhu.ac.in

The Reissert synthesis is another versatile method that can be used. It starts with the condensation of an o-nitrotoluene with an oxalic ester, followed by reductive cyclization. bhu.ac.in Utilizing a 2,3-disubstituted nitrotoluene would allow for the synthesis of a 7-methyl-substituted indole.

The presence of a methyl group on the indole ring can influence the reactivity and regioselectivity of subsequent reactions. A methyl group is an electron-donating group, which can activate the indole ring towards electrophilic substitution. The position of the methyl group can direct incoming electrophiles. For instance, a methyl group at C7 would further activate the benzene portion of the indole ring.

Research on highly substituted indoles has shown that various substituents can be incorporated at different positions, and these substituents can influence the outcome of subsequent reactions. acs.org For example, the presence of halides allows for further functionalization through cross-coupling reactions. acs.org The electronic nature of the substituents is also critical; an electron-withdrawing group like a nitro group can deactivate the indole ring towards certain reactions. acs.org

Studies on methylindoles have shown that their substitution pattern significantly affects their biological activity, such as their ability to act as agonists or antagonists of the aryl hydrocarbon receptor. nih.gov This underscores the importance of precise control over the substitution pattern during synthesis.

Green Chemistry and Sustainable Approaches in Indole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles, such as the use of alternative energy sources and solvent-free conditions, are being increasingly applied to indole synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering several advantages over conventional heating methods. mdpi.com These include significantly reduced reaction times, often from hours to minutes, lower energy consumption, and frequently higher product yields and purities. mdpi.comnih.gov

Microwave irradiation has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. sciforum.netnih.govorganic-chemistry.org For instance, a solvent-free, microwave-assisted Bischler indole synthesis has been developed, providing a mild and environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org Similarly, the Madelung reaction has been adapted to solvent-free microwave conditions, offering a more sustainable alternative to the harsh conditions of the classical method. sciforum.net

The synthesis of halogenated indoles has also benefited from microwave assistance. For example, the synthesis of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has been achieved using a palladium-catalyzed heterocyclization reaction under microwave irradiation. mdpi.com This highlights the potential for microwave technology to facilitate the rapid and efficient synthesis of complex and highly substituted indoles, including those with halogen and methyl substituents.

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Bischler Indole Synthesis | Requires organic solvents and often harsh conditions. | Solvent-free, rapid (45-60 seconds), good yields. | organic-chemistry.org |

| Madelung Indole Synthesis | High temperatures (360-380°C) and strong bases. | Solvent-free, lower reaction times (20 minutes), reasonable yields. | sciforum.net |

Utilization of Ionic Liquids and Deep Eutectic Solvents in Catalysis

The adoption of ionic liquids (ILs) and deep eutectic solvents (DESs) as alternative reaction media and catalysts marks a significant advancement in the synthesis of indole derivatives. These solvents are lauded for their negligible vapor pressure, thermal stability, and tunable properties, which can enhance reaction rates, selectivity, and catalyst recyclability. researchgate.nettandfonline.com

Ionic liquids, particularly Brønsted acidic or task-specific ILs, have been effectively used in classic reactions like the Fischer indole synthesis. researchgate.netrsc.org They can function as both the solvent and the catalyst, simplifying reaction setups and often allowing for milder conditions. For instance, sulfonic acid-functionalized ionic liquids have been shown to catalyze the synthesis of indole derivatives efficiently at room temperature under solvent-free conditions, with the catalyst being reusable for multiple cycles without significant loss of activity. cdnsciencepub.com Similarly, Brønsted acidic ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) and 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim][HSO4]) have proven effective in promoting Fischer indole synthesis, sometimes in aqueous media, which further enhances the green credentials of the protocol. researchgate.netrsc.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as a more economical and often biodegradable alternative to conventional ionic liquids. mdpi.comnih.gov These solvents can also act as catalysts through hydrogen-bond interactions, facilitating reactions like the Paal-Knorr synthesis of pyrroles and the production of various heterocyclic compounds. mdpi.comresearchgate.net Choline chloride-based DESs, for example, have been employed as effective and biocompatible catalysts for various organic transformations, showcasing their potential in the synthesis of precursors for active pharmaceutical ingredients. mdpi.comnih.gov Their ability to dissolve a wide range of reactants and their simple preparation make them highly attractive for developing sustainable synthetic routes to halogenated indoles. nih.govresearchgate.net

Table 1: Application of Ionic Liquids in Indole Synthesis

| Catalyst/Ionic Liquid | Reaction Type | Key Features | Yields | Reference |

|---|---|---|---|---|

| Sulfonic acid-functionalized IL | Michael addition of indoles | Solvent-free, room temperature, reusable catalyst | Good to high | cdnsciencepub.com |

| [bmim][HSO4] | Fischer Indole Synthesis | Brønsted acidic IL, stable, reusable | Good conversions | tandfonline.com |

| [(HSO3-p)2im][HSO4] | Fischer Indole Synthesis | Task-specific acidic IL, used in water | 68–96% | rsc.org |

| [EMIM][BF4] | Fischer Indole Synthesis | High-temperature tolerance, good product distribution | 95.3% | akjournals.com |

| Choline chloride:Urea | Paal-Knorr Reaction | Inexpensive, non-toxic, recyclable | High | researchgate.net |

Application of Nanocatalysts and Heterogeneous Catalytic Systems

The drive for sustainable chemical processes has led to the widespread adoption of nanocatalysts and heterogeneous catalytic systems in the synthesis of indoles and their derivatives. These catalysts offer significant advantages, including high catalytic activity due to a large surface-area-to-volume ratio, ease of separation from the reaction mixture, and excellent potential for recycling and reuse. researchgate.netnih.gov

Nanocatalysts, particularly magnetic nanoparticles (MNPs), have gained prominence in the synthesis of indole derivatives. researchgate.net Their magnetic core allows for simple recovery using an external magnet, while their surface can be functionalized with various catalytic species to direct specific organic transformations. For example, silica-coated magnetic nanoparticles functionalized with L-cysteine have been used as a magnetically recoverable amino acid nanocatalyst. rsc.org Other systems, such as Fe3O4@SiO2-IL nanocatalysts, have been used for the one-pot, three-component synthesis of complex indole-substituted heterocycles, demonstrating high efficiency and reusability. rsc.org

Heterogeneous catalysis, where the catalyst phase is different from that of the reactants, is a cornerstone of green chemistry. youtube.com In indole synthesis, this often involves using solid-supported catalysts that can be easily filtered off after the reaction. nih.gov An example is the hydrogenation of unprotected indoles to indolines using a Platinum on carbon (Pt/C) catalyst in water, which represents an environmentally benign solution to a traditionally challenging transformation. nih.gov These solid acid catalysts, such as zeolites or montmorillonite (B579905) clay, have also been employed in the Fischer indole synthesis, although they can sometimes suffer from deactivation. rsc.org The development of robust heterogeneous catalysts that maintain high activity over numerous cycles is a key area of ongoing research, aiming to create more economical and sustainable routes for producing functionalized indoles. youtube.com

Table 2: Examples of Nanocatalysts and Heterogeneous Systems in Indole Synthesis

| Catalyst System | Reaction Type | Key Features | Yields | Reference |

|---|---|---|---|---|

| Magnetic Nanoparticles (MNPs) | General Indole Synthesis | High surface area, easy recovery and reuse, low toxicity | 20–97% | researchgate.net |

| L-cysteine on magnetic nanoparticles | Synthesis of 3-substituted indoles | Magnetically recoverable, amino acid-based | Not specified | rsc.org |

| Acrine tetrakis (phosphonic acid) (TTPA) | Synthesis of (3′-indolyl)pyrazolo[3,4-b]pyridines | Nanocatalyst, solvent-free conditions | 77–86% | rsc.org |

| Pt/C with p-toluenesulfonic acid | Hydrogenation of indoles | Heterogeneous, water as solvent, room temperature | Excellent | nih.gov |

| Fe3O4@SiO2-IL | Synthesis of pyrido[2,3-d]pyrimidines | Magnetically retrievable, efficient | 70–90% | rsc.org |

Solvent-Free and Water-Mediated Reaction Protocols

In alignment with the principles of green chemistry, solvent-free and water-mediated reaction protocols are increasingly being developed for the synthesis of halogenated methylindoles and related structures. These methods minimize or eliminate the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

Solvent-free, or neat, reaction conditions offer several benefits, including reduced waste, lower costs, and often, enhanced reaction rates and yields due to high reactant concentrations. nih.gov The synthesis of various indole derivatives, such as bis(indolyl)methanes, has been successfully achieved by reacting indole with aldehydes under neat conditions, sometimes with the aid of a catalyst. cdnsciencepub.comnih.gov For instance, the addition of indole to various aldehydes can be carried out by simply heating the mixture at 100 °C, demonstrating the operational simplicity of this approach. nih.gov

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have low solubility in water, this can sometimes be an advantage, facilitating product separation. nih.gov The development of water-tolerant catalysts has enabled a range of indole syntheses to be performed in aqueous media. The Fischer indole synthesis, for example, has been successfully carried out using novel SO3H-functionalized ionic liquids as catalysts in water, affording various indole structures in high yields. rsc.org Furthermore, the heterogeneous catalytic hydrogenation of unprotected indoles to indolines has been efficiently performed using a Pt/C catalyst in water, highlighting how combining a green solvent with a recyclable catalyst can lead to highly sustainable synthetic methods. nih.gov

Table 3: Solvent-Free and Water-Mediated Indole Syntheses

| Reaction Protocol | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Acidic ionic liquid | 3-Substituted indoles | No organic solvent, reusable catalyst, room temp. | cdnsciencepub.com |

| Water-Mediated | [(HSO3-p)2im][HSO4] | Various indoles | Green solvent, catalyst reusability | rsc.org |

| Solvent-Free | CaO / 100 °C | 1,3′-Diindolyl methanes | No solvent, operational simplicity | nih.gov |

| Water-Mediated | Pt/C, p-toluenesulfonic acid | Indolines from indoles | Green solvent, heterogeneous catalysis | nih.gov |

Chemical Reactivity and Derivatization of 6 Bromo 4 Fluoro 7 Methyl 1h Indole

General Reactivity Profile of Substituted Indoles with Halogen and Alkyl Groups

The reactivity of the indole (B1671886) ring is significantly influenced by the nature and position of its substituents. In the case of 6-bromo-4-fluoro-7-methyl-1H-indole, the interplay between the electron-withdrawing halogens and the electron-donating methyl group creates a nuanced reactivity landscape.

Electronic Effects of Bromine, Fluorine, and Methyl Substituents on Indole Ring Reactivity

The electronic nature of substituents on the indole ring dictates the electron density and, consequently, the preferred sites for electrophilic and nucleophilic attack.

Bromine (C6): As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. chemrevlett.com However, it can also donate electron density through resonance. This deactivating effect is generally observed for both electron-donating and electron-withdrawing groups on the indole ring. chemrevlett.com

Fluorine (C4): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect, significantly reducing the electron density of the carbocyclic ring. This deactivation can make certain reactions that rely on the nucleophilicity of the indole ring more challenging. chemrevlett.com

Computational studies on substituted indoles have shown that electron-withdrawing groups can influence the excited state properties, which may have implications for photochemical reactions. nih.gov The combination of these electronic effects in this compound results in a complex reactivity profile where different positions on the indole ring will have varying degrees of activation or deactivation towards different types of reagents.

Steric Effects of the C7-Methyl Group on Reaction Pathways

The placement of a methyl group at the C7 position introduces significant steric hindrance around the N1 and C7 positions of the indole ring. This steric bulk can play a crucial role in directing the regioselectivity of reactions.

The C7-methyl group can physically block the approach of reagents to the adjacent C6 and N1 positions. This steric hindrance has been noted in various indole functionalization reactions. For instance, in directing group-assisted C-H activation reactions, substituents at the C6 position can hinder reactions at C7. nih.gov Conversely, a bulky group at C7 can be expected to direct reactions away from this position and potentially favor functionalization at less sterically crowded sites like C2, C3, or even the C5 position, depending on the electronic factors at play. The regioselective alkylation of N-alkylindoles at the C7-position has been achieved, but this often requires specific catalytic systems to overcome steric challenges. researchgate.net

Carbon-Carbon Bond Forming Reactions

The presence of a bromine atom at the C6 position makes this compound an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals. These reactions are pivotal for elaborating the indole core and synthesizing more complex molecules.

Cross-Coupling Methodologies for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds. The C6-bromine atom of the title compound serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron species. wikipedia.orgyonedalabs.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov

The C6-bromo position of this compound is well-suited for Suzuki-Miyaura coupling. This reaction would involve the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the new C-C bond. yonedalabs.com The general applicability of Suzuki-Miyaura coupling to bromoindoles is well-documented, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position. researchgate.net The reaction can often be carried out in aqueous or mixed aqueous/organic solvent systems, which is advantageous for certain applications. rsc.org

A typical Suzuki-Miyaura reaction for this compound would be as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Ar-B(OH)2 | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 6-Aryl-4-fluoro-7-methyl-1H-indole |

Beyond the Suzuki-Miyaura reaction, a plethora of other palladium and copper-catalyzed methods can be employed to functionalize the C6-bromo position. Palladium-catalyzed reactions are versatile for forming C-C bonds by activating aryl halides. iupac.org These can include Heck, Sonogashira, and Stille couplings, among others, allowing for the introduction of alkenyl, alkynyl, and organotin groups, respectively.

Copper-catalyzed cross-coupling reactions have also emerged as powerful alternatives, often offering different reactivity and selectivity profiles. nih.gov For instance, copper-catalyzed C-H activation and arylation reactions have been developed for indoles, though these typically target other positions on the ring. acs.org However, the C6-bromo position can readily participate in Ullmann-type couplings and other copper-mediated transformations.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these reactions. beilstein-journals.orgacs.org The electronic and steric properties of this compound will influence the optimal conditions for each specific transformation. The development of C-H activation strategies has also opened new avenues for indole functionalization, although these are often directed by specific functional groups on the indole nitrogen. nih.govresearchgate.net

Regioselective C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds like indoles represents a powerful and atom-economical approach to molecular diversification. For a substituted indole such as this compound, the presence of multiple, electronically distinct C-H bonds on both the pyrrole (B145914) and benzene rings presents a significant challenge in achieving regioselectivity. The inherent reactivity of the indole core typically favors electrophilic substitution at the C3 position, followed by C2 and then positions on the benzene ring. However, modern synthetic methods, often employing transition-metal catalysis, enable the selective activation of otherwise less reactive C-H bonds.

Strategies for regioselective C-H functionalization often rely on the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. nih.govmdpi.com For the indole scaffold, directing groups can be installed at the N1 position to direct reactions to the C2 or C7 positions, or at the C3 position to steer functionalization towards the C2 or C4 positions. acs.orgnih.gov Given the substitution pattern of this compound, the remaining C-H bonds at positions C2, C3, and C5 are potential sites for functionalization. The electronic effects of the existing substituents—the electron-withdrawing bromine at C6 and fluorine at C4, and the electron-donating methyl group at C7—would intrinsically influence the reactivity of these sites. Transition-metal-catalyzed approaches, however, can override these innate biases to achieve predictable and selective modifications. nih.govmdpi.com

Mechanistic Studies of C-H Activation Processes

The mechanism of C-H activation in indoles is a subject of extensive research, with several pathways proposed depending on the catalyst, directing group, and reaction conditions. researchgate.net A common mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage occurs in a single step involving the metal center and a base. This process is often facilitated by a directing group that forms a stable cyclic pre-transition state, known as a metallacycle. researchgate.net

Reactions with Electrophilic Reagents

The electron-rich nature of the indole nucleus makes it susceptible to attack by various electrophiles. The regioselectivity of these reactions is governed by the stability of the resulting cationic intermediate (Wheland intermediate). For unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position, as this allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring.

Friedel-Crafts Type Reactions with Aldehydes and Ketones on Indole Ring

Friedel-Crafts type reactions, particularly the reaction with aldehydes and ketones under acidic conditions, represent a classical method for the C3-functionalization of indoles. This reaction leads to the formation of bis(indolyl)methanes. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the C3 position of the indole. The resulting alcohol intermediate is then protonated and eliminated as water to form a stabilized carbocation, which is subsequently attacked by a second indole molecule.

While this reaction is well-established for simple indoles, the substitution pattern of this compound would modulate the reactivity of the C3 position. The electron-withdrawing effects of the bromo and fluoro substituents could decrease the nucleophilicity of the indole ring, potentially requiring harsher reaction conditions. Conversely, the electron-donating methyl group at C7 might partially mitigate this deactivation. The steric hindrance posed by the C4-fluoro and C7-methyl groups could also influence the approach of the electrophile and the subsequent reaction steps.

Michael Addition Reactions with Activated Olefins

Indoles can act as nucleophiles in Michael addition reactions, adding to electron-deficient olefins such as α,β-unsaturated ketones, esters, nitriles, and nitro compounds. nih.gov This reaction is typically catalyzed by Brønsted or Lewis acids and provides an efficient route to C3-alkylated indoles. The mechanism involves the activation of the Michael acceptor by the acid catalyst, followed by the nucleophilic attack of the indole C3 position.

The success of the Michael addition of this compound to activated olefins would depend on the balance between the nucleophilicity of the indole and the electrophilicity of the Michael acceptor. nih.gov The electron-withdrawing substituents at C4 and C6 would reduce the indole's nucleophilicity, potentially slowing down the reaction. However, the use of strong Lewis acids or organocatalysts, such as those that operate through hydrogen bonding, can enhance the electrophilicity of the Michael acceptor and facilitate the reaction even with less nucleophilic indoles. nih.gov The regioselectivity is almost exclusively at the C3 position, preserving the core indole structure.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between the indole core and heteroatoms such as nitrogen, oxygen, or sulfur is crucial for the synthesis of many biologically active compounds. These reactions can occur at either the nitrogen atom or at one of the carbon atoms of the indole ring.

N-Functionalization Strategies (e.g., Alkylation, Acylation at N1)

The nitrogen atom of the indole ring (N1) is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding indolyl anion. This anion is a potent nucleophile and readily reacts with a variety of electrophiles.

N-Alkylation: The alkylation of the indole nitrogen is a common transformation, typically achieved by treating the indole with a base (e.g., sodium hydride, potassium carbonate) followed by an alkylating agent (e.g., alkyl halide, sulfate). The choice of base and solvent is critical to avoid competing C-alkylation.

N-Acylation: Similarly, N-acylation can be accomplished by reacting the indole with an acylating agent such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. N-acylation is generally a reversible process and the resulting N-acyl group can serve as a protecting group, which can be removed under basic or acidic conditions. These N-acyl groups can also function as directing groups in subsequent C-H functionalization reactions. mdpi.comresearchgate.net

For this compound, these standard N-functionalization protocols are expected to be applicable. The electronic nature of the substituents on the benzene ring is likely to have a modest effect on the acidity of the N-H proton and the nucleophilicity of the resulting anion.

C3-Heterofunctionalization: Oxygenation, Amidation, and Sulfenylation

The introduction of heteroatoms at the C3-position of the indole ring is a critical strategy for modulating the electronic and steric properties of the molecule, often leading to significant changes in biological activity. While specific studies on the C3-heterofunctionalization of this compound are not extensively documented in publicly available literature, the general reactivity of the indole core provides a strong basis for predicting its behavior in such transformations.

Oxygenation and Amidation:

A general and efficient method for the introduction of oxygen and nitrogen functionalities at the C3-position of indoles has been developed through the investigation of the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives. Current time information in Pasuruan, ID.rsc.orgscispace.comrsc.org This strategy offers a powerful tool for generating C3-oxygenated and C3-amidated indoles, which are prevalent motifs in numerous biologically active compounds. The reaction proceeds from readily accessible N-hydroxyindoles, which can be acylated to form the key precursors for the transposition.

While the direct application of this methodology to this compound has not been specifically reported, the broad substrate scope of the IHT reaction suggests its potential applicability. Current time information in Pasuruan, ID.scispace.comrsc.org The electronic properties of the substituents on the indole ring are known to influence the reaction's mechanistic pathway and efficiency. Current time information in Pasuruan, ID.rsc.orgscispace.com Therefore, the bromo, fluoro, and methyl groups on the target compound would be expected to play a significant role in the outcome of such a reaction.

Sulfenylation:

The introduction of a sulfur-containing moiety at the C3-position of indoles, known as sulfenylation, is another important transformation for creating structurally diverse and potentially bioactive molecules. This reaction typically involves the reaction of an indole with an electrophilic sulfur reagent. Although no specific examples of the C3-sulfenylation of this compound were identified in the searched literature, general methods for indole sulfenylation are well-established. These methods often utilize reagents such as sulfenyl chlorides, disulfides, or N-thioimides in the presence of a suitable activator. The inherent nucleophilicity of the C3-position of the indole ring makes it susceptible to attack by such electrophiles. The electronic nature of the substituents on the benzene ring of the indole can influence the reactivity of the C3-position, and thus the bromo and fluoro groups of the title compound would be expected to impact the reaction conditions required for successful sulfenylation.

Mechanistic Duality of Indolyl 1,3-Heteroatom Transposition

Recent in-depth mechanistic studies on the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives have revealed a fascinating mechanistic duality. Current time information in Pasuruan, ID.rsc.orgscispace.comrsc.org It has been demonstrated that two distinct mechanistic pathways can operate simultaneously during this transformation. The relative contribution of each pathway is dictated by the electronic properties of the substituents on the indole system. Current time information in Pasuruan, ID.rsc.orgscispace.com

The two proposed mechanisms are a concerted scispace.comscispace.com-sigmatropic rearrangement and a stepwise pathway involving the formation of a solvent-separated ion pair or a radical pair. Isotope labeling studies, particularly with 18O, have been instrumental in elucidating this dual mechanism. Current time information in Pasuruan, ID.scispace.com The distribution of the isotope in the final product provides a quantitative measure of the contribution of each pathway. This understanding of the mechanistic underpinnings allows for a rational, mechanism-driven approach to optimize the reaction for the efficient introduction of oxygen and nitrogen-based functional groups at the C3-position of a wide range of indole substrates. Current time information in Pasuruan, ID.rsc.orgscispace.comrsc.org

Reductive Transformations Leading to Indoline (B122111) Scaffolds

The reduction of the indole ring to the corresponding indoline scaffold is a valuable transformation in synthetic chemistry, as indolines are also important building blocks for pharmaceuticals and other functional molecules. The saturation of the C2-C3 double bond of the indole significantly alters the geometry and electronic properties of the heterocyclic system.

While specific protocols for the reductive transformation of this compound to its corresponding indoline were not found in the reviewed literature, various general methods for indole reduction are well-documented. These methods often employ catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, under a hydrogen atmosphere. Other reducing agents, including sodium borohydride (B1222165) in the presence of an acid, or dissolving metal reductions (e.g., sodium in ethanol), can also be effective.

The choice of reducing agent and reaction conditions can be influenced by the presence of other functional groups in the molecule. For instance, the bromo substituent on the target compound might be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. Therefore, careful selection of the catalyst and reaction parameters would be crucial to achieve the selective reduction of the pyrrole ring without affecting the bromine atom.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the indole (B1671886) ring.

The ¹H NMR spectrum of 6-bromo-4-fluoro-7-methyl-1H-indole is expected to show distinct signals for the N-H proton, the three aromatic protons on the pyrrole (B145914) and benzene (B151609) rings, and the protons of the methyl group.

The N-H proton (H1) typically appears as a broad singlet in the downfield region, generally between δ 8.0 and 9.0 ppm, with its exact chemical shift being sensitive to solvent and concentration. The protons on the pyrrole ring, H2 and H3, are expected to appear as a pair of doublets or multiplets, influenced by their mutual coupling and potential long-range couplings. The H5 proton, situated between the bromine and fluorine atoms, would likely appear as a singlet or a finely split doublet due to a small four-bond coupling (⁴J) with the fluorine atom. The methyl protons at position 7 will present as a sharp singlet, typically in the range of δ 2.3–2.6 ppm.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (H1) | ~8.5 | br s | - |

| H2 | ~7.2 | t or m | ³J(H2,H3) ≈ 2.5-3.0, ³J(H2,H1) ≈ 2.5 |

| H3 | ~6.5 | t or m | ³J(H3,H2) ≈ 2.5-3.0, ²J(H3,H1) ≈ 2.0 |

| H5 | ~7.3 | d | ⁴J(H5,F4) ≈ 1.5-2.5 |

| CH₃ (at C7) | ~2.4 | s | - |

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the molecule. The chemical shifts are heavily influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating nature of the methyl group. The carbon atom attached to the fluorine (C4) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). Other carbons in proximity to the fluorine will show smaller long-range couplings. The carbon bearing the bromine atom (C6) will have its chemical shift moved downfield, while the methyl carbon will appear upfield.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C2 | ~125 | - |

| C3 | ~102 | Small ⁴JCF |

| C3a | ~128 | Small ²JCF |

| C4 | ~155 | ¹JCF ≈ 245 |

| C5 | ~115 | ²JCF ≈ 20-25 |

| C6 | ~118 | ³JCF ≈ 4-5 |

| C7 | ~120 | Small ⁴JCF |

| C7a | ~135 | ³JCF ≈ 10-15 |

| CH₃ (at C7) | ~12 | - |

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. This signal will likely appear as a doublet of doublets, primarily due to coupling with the adjacent H5 proton (³JFH) and potentially a smaller coupling to the H3 proton across the heterocyclic ring. Data for 6-fluoro-3-methyl-1H-indole shows a chemical shift around -121.75 ppm, and a similar value can be anticipated for the target compound. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H2 and H3, and potentially weaker long-range couplings from the N-H proton to H2 and H3.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. HSQC would connect the signals for H2-C2, H3-C3, H5-C5, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range connectivity (2-3 bonds). Expected key correlations would include:

The N-H proton to C2, C3, C3a, and C7a.

The H2 proton to C3, C3a, and C7a.

The H5 proton to C3a, C4, C6, and C7.

The methyl protons to C6, C7, and C7a. These correlations would unambiguously confirm the placement of the substituents.

TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a spin system. It would clearly show the correlation between all coupled protons in the molecule.

Nitrogen NMR is less common due to the low natural abundance of ¹⁵N and the broad signals from the quadrupolar ¹⁴N nucleus. However, ¹⁵N NMR, often performed using HMBC or HSQC experiments optimized for nitrogen, could provide valuable information. The chemical shift of the indole nitrogen is sensitive to its electronic environment and any potential tautomeric equilibria. For a standard 1H-indole, the nitrogen signal typically appears around -240 to -250 ppm relative to nitromethane. Substituent effects from the bromine, fluorine, and methyl groups would cause a shift in this value, reflecting changes in the electron density at the nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₉H₇BrFN.

Molecular Weight and Isotopic Pattern: The calculated monoisotopic mass is approximately 226.97 Da. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Fragmentation Pattern: Under Electron Ionization (EI), the molecular ion is expected to be prominent. Common fragmentation pathways for indoles include:

Loss of HCN: A characteristic fragmentation of the indole ring, leading to a fragment ion [M-27]⁺.

Loss of a methyl radical: Fragmentation by loss of the methyl group (•CH₃) to give a [M-15]⁺ ion.

Loss of Br•: Cleavage of the carbon-bromine bond would result in a fragment at [M-79/81]⁺.

Retro-Diels-Alder (RDA) type reactions: This can lead to the cleavage of the pyrrole ring.

Predicted Mass Spectrometry Data

| m/z (relative to ⁷⁹Br) | Predicted Identity |

|---|---|

| 227/229 | [M]⁺ (Molecular Ion) |

| 212/214 | [M-CH₃]⁺ |

| 200/202 | [M-HCN]⁺ |

| 148 | [M-Br]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. wikipedia.org

An infrared (IR) spectrum provides a unique fingerprint of a molecule by showing which frequencies of infrared light are absorbed. specac.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its specific functional groups. While an experimental spectrum is not available, the expected absorption regions can be predicted. vscht.czmsu.edu

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | N-H stretch | 3400 - 3300 | Medium-Strong, Sharp |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Methyl C-H | C-H stretch | 2960 - 2850 | Medium |

| Aromatic Ring | C=C stretch | 1620 - 1450 | Medium-Weak (multiple bands) |

| Aromatic C-N | C-N stretch | 1350 - 1250 | Medium-Strong |

| Aryl-F | C-F stretch | 1250 - 1100 | Strong |

This data is predictive and based on established correlation tables for IR spectroscopy.

The presence of a sharp peak around 3350 cm⁻¹ would indicate the N-H group of the indole ring. Absorptions just above 3000 cm⁻¹ would confirm the aromatic C-H bonds, while those just below would correspond to the methyl C-H bonds. The strong absorption from the C-F bond and the lower frequency absorption from the C-Br bond would be key identifiers for the halogen substituents. The pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) would be unique to this specific molecule. specac.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.orglibretexts.org If a single crystal of sufficient quality of this compound could be grown, this technique would provide definitive proof of its structure.

The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. sci-hub.se This pattern is then used to calculate an electron density map, from which the positions of each atom in the crystal lattice can be determined. The resulting data would confirm the connectivity of the atoms, the planarity of the indole ring system, and the precise bond lengths and angles between all atoms. This method would unambiguously confirm the substitution pattern on the indole ring, distinguishing it from any other potential isomers. Currently, no published crystal structure data exists for this compound.

Advanced Chromatographic Techniques for Separation and Purification

Following its synthesis, this compound must be isolated from the reaction mixture and purified. Advanced chromatographic techniques are essential for this process. Flash column chromatography is a common method used for purification on a preparative scale.

In a typical procedure, the crude reaction product would be dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane), is then passed through the column. echemi.com The components of the crude mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected as the solvent elutes from the column and are analyzed for purity, often by thin-layer chromatography (TLC) or LC-MS. Fractions containing the pure desired product are then combined and the solvent is evaporated to yield the purified compound. The choice of solvent system is crucial and is usually determined by preliminary experiments using TLC to achieve optimal separation.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, offering a rapid and effective means to assess the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC is employed to track the conversion of precursors and to identify the presence of the desired product and any byproducts.

The choice of the mobile phase is critical for achieving clear separation of the components of the reaction mixture on the TLC plate, which is typically coated with a stationary phase such as silica gel. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish between different compounds.

For the analysis of indole derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the solvent system is fine-tuned to achieve optimal separation. For instance, in the purification of various indole derivatives, solvent systems such as ethyl acetate in hexanes are frequently utilized. nih.gov The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate at different time intervals and observing the appearance of the product spot and the disappearance of the starting material spots. Visualization is typically achieved under UV light (at 254 nm), where UV-active compounds appear as dark spots, or by using chemical staining agents.

A hypothetical TLC analysis for monitoring the synthesis of this compound could involve the following:

| Time (hours) | Starting Material 1 (R_f) | Starting Material 2 (R_f) | Product (R_f) |

| 0 | 0.6 | 0.2 | - |

| 1 | 0.6 (faint) | 0.2 (faint) | 0.4 |

| 2 | - | - | 0.4 (strong) |

| This table is interactive. You can sort the data by clicking on the column headers. |

Note: The R_f values are hypothetical and would be determined experimentally using a specific solvent system, for example, 30% ethyl acetate in hexanes.

Preparative Chromatography (e.g., Flash Chromatography, HPLC) for Isolation and Purification

Following the completion of the reaction, as confirmed by TLC, the crude product mixture is subjected to preparative chromatography to isolate and purify the target compound, this compound.

Flash Chromatography

Flash chromatography is a widely used technique for the rapid purification of organic compounds. nih.govnih.govyoutube.com It is a form of column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase (typically silica gel), leading to a faster and more efficient separation.

The selection of the solvent system for flash chromatography is often guided by the results obtained from the initial TLC analysis. A solvent system that provides a good separation of the desired product from impurities on the TLC plate, with an R_f value for the product typically in the range of 0.2-0.4, is often a good starting point for flash chromatography. For many indole derivatives, gradients of ethyl acetate in hexanes have proven effective for purification. nih.gov For example, a purification might start with a low polarity eluent to wash off non-polar impurities, followed by a gradual increase in polarity to elute the product, and finally a high polarity wash to remove any strongly adsorbed compounds.

A representative flash chromatography purification of an indole derivative might employ the following conditions:

| Parameter | Value |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 40%) |

| Detection | UV at 254 nm |

| This table is interactive. You can sort the data by clicking on the column headers. |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size, resulting in high-resolution separations.

Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the purification of indole derivatives. nih.govnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for ionizable compounds like indoles.

A typical preparative HPLC method for the purification of a halogenated indole derivative could be as follows:

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 10 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 20% B to 100% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm and 280 nm |

| This table is interactive. You can sort the data by clicking on the column headers. |

The fractions collected from the preparative chromatography are typically analyzed by analytical HPLC or TLC to confirm their purity before being combined and concentrated to yield the final, purified this compound.

Theoretical and Computational Investigations of 6 Bromo 4 Fluoro 7 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the intrinsic properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) has emerged as a robust method for predicting the molecular geometry and energy of organic molecules. niscpr.res.inmdpi.com For 6-bromo-4-fluoro-7-methyl-1H-indole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G**, would be employed to determine the optimized molecular structure. bohrium.com These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule at its lowest energy state.

The substitution pattern on the indole (B1671886) ring, with a bromine at position 6, a fluorine at position 4, and a methyl group at position 7, significantly influences the geometry. The steric and electronic effects of these substituents lead to subtle distortions in the indole ring from its ideal planar geometry. For instance, the presence of the bulky bromine atom and the methyl group can cause slight puckering of the benzene (B151609) portion of the indole core.

Illustrative Optimized Geometrical Parameters for this compound (Predicted using DFT)

| Parameter | Predicted Value |

| C4-F Bond Length | ~1.35 Å |

| C6-Br Bond Length | ~1.90 Å |

| C7-C(methyl) Bond Length | ~1.51 Å |

| N1-H Bond Length | ~1.01 Å |

| C4-C5-C6 Bond Angle | ~120° |

| C6-C7-C8 Bond Angle | ~118° |

Note: These are representative values based on general DFT calculations of similar halogenated and methylated indole derivatives and are intended for illustrative purposes.

The total electronic energy calculated through DFT provides a measure of the molecule's stability. Comparing the energies of different conformers or isomers allows for the prediction of the most stable form.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, on the other hand, would likely have significant contributions from the benzene ring, influenced by the electron-withdrawing halogen substituents. The HOMO-LUMO gap for substituted indoles typically falls in a range that suggests a stable but reactive molecule.

Illustrative FMO Properties for this compound (Predicted)

| Parameter | Predicted Value |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These are estimated values based on trends observed in computational studies of substituted indoles and serve as an illustration.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, the primary conformational flexibility would involve the orientation of the methyl group at the C7 position. While the indole ring itself is largely rigid, rotation of the methyl group can lead to different rotamers with slightly different energies.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. dergipark.org.trnih.gov By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, identifying the most populated conformations and the energy barriers between them. Such simulations would reveal how the substituents, particularly the methyl group, influence the flexibility of the molecule and its interactions with its environment.